molecular formula C17H25N3O4 B2979989 tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate CAS No. 323578-32-1

tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate

Cat. No. B2979989
CAS RN: 323578-32-1
M. Wt: 335.404
InChI Key: PAPJULZEPRQBDR-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average molecular weight of 335.4 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate derivatives have been extensively studied to enhance their application in the development of pharmaceutical compounds and in the field of organic chemistry. For instance, the process development and pilot-plant synthesis of related compounds show the scale-up of efficient synthesis methods, highlighting the practicality of these chemicals in industrial applications (Li et al., 2012). These methodologies are crucial for producing high-purity compounds that can serve as intermediates in the manufacture of pharmaceuticals and other chemicals.

Applications in Drug Development

Compounds structurally related to tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate have been investigated for their potential in drug development, particularly as intermediates or as core structures for the synthesis of more complex molecules with therapeutic potential. For example, the synthesis, characterization, and biological evaluation of certain cyclometalated Rh(III) and Ir(III) complexes involving similar structural motifs demonstrate their utility in medicinal chemistry, offering pathways to new treatments (Mukhopadhyay et al., 2015).

Material Science and Catalysis

The derivatives of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate find applications in material science and catalysis, contributing to the development of novel materials and catalysts. The stabilization of redox states and enhanced catalytic activity in certain complexes based on structural analogs underscore their significance in catalytic processes and the design of functional materials (Arion et al., 2013).

Antioxidant and Stabilization Properties

Research on the synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils at increased temperatures reveals that compounds structurally similar to tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate can act as antioxidants, indicating their potential in improving the stability and performance of industrial materials (Vasylkevych et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate”, suggests that it may cause skin and eye irritation. In case of inhalation, it’s advised to remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-7-9-19(10-8-14)12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14H,7-10,12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPJULZEPRQBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl N-(piperidin-4-yl)carbamate (25 g, 125 mmol, 1.0 eq) and 3-nitrobenzaldehyde (19 g, 125 mmol, 1.0 eq) in MeOH (500 mL) were added NaBH(OAc)3 (53 g, 250 mmol, 2.0 eq) and acetic acid (1 mL). Then the resulting mixture was stirred at 30° C. overnight. LC-MS indicated complete conversion. The solvent was removed under vaccum and the residue was purified by column chromatography (DCM:MeOH=15:1), to provide tert-butyl N-{1-(3-nitrobenzyl)piperidin-4-yl}carbamate (32 g, 76%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

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